molecular formula C17H19N2O2+ B10961890 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

Cat. No.: B10961890
M. Wt: 283.34 g/mol
InChI Key: JALGGJWRHMHUFO-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium is a chemical compound with a complex structure that includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate compound. This intermediate is then reacted with 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-2-methyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one
  • 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one

Uniqueness

2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a pyrrolo[1,2-a]pyrazine core

Properties

Molecular Formula

C17H19N2O2+

Molecular Weight

283.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)ethanone

InChI

InChI=1S/C17H19N2O2/c1-13-16-4-3-9-18(16)10-11-19(13)12-17(20)14-5-7-15(21-2)8-6-14/h3-9H,10-12H2,1-2H3/q+1

InChI Key

JALGGJWRHMHUFO-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](CCN2C1=CC=C2)CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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